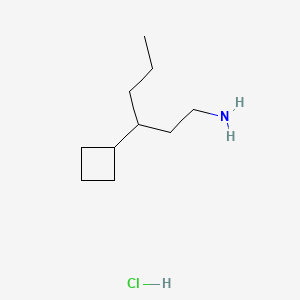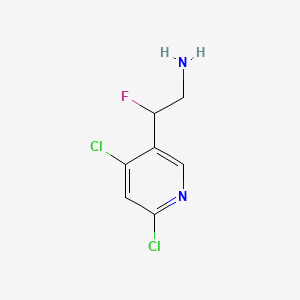
2-(4,6-Dichloropyridin-3-yl)-2-fluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyridine ring, a fluorine atom at the 2nd position of the ethanamine chain, and an amine group at the terminal end. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Oxidized products such as pyridine N-oxides or hydroxylated derivatives.
Reduction: Reduced products such as primary or secondary amines and alcohols.
Scientific Research Applications
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, or it may act as an agonist or antagonist at receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine can be compared with other similar compounds, such as:
2-(4,6-dichloropyridin-3-yl)acetonitrile: Similar structure but with a nitrile group instead of an amine group.
4,6-dichloropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
2-(4,6-dichloropyridin-3-yl)ethanol: Contains a hydroxyl group instead of an amine group.
The uniqueness of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H7Cl2FN2 |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
2-(4,6-dichloropyridin-3-yl)-2-fluoroethanamine |
InChI |
InChI=1S/C7H7Cl2FN2/c8-5-1-7(9)12-3-4(5)6(10)2-11/h1,3,6H,2,11H2 |
InChI Key |
XEAUEIRNALVGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(CN)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


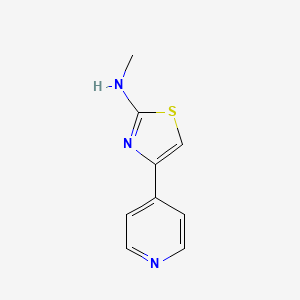
![tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B15312972.png)
![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)
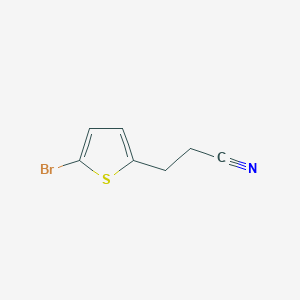
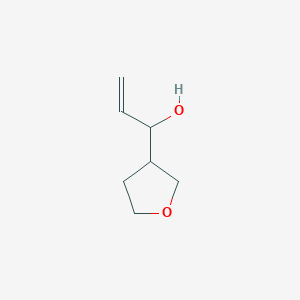
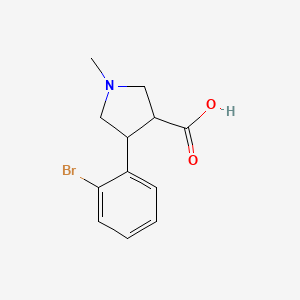

aminehydrochloride](/img/structure/B15313028.png)
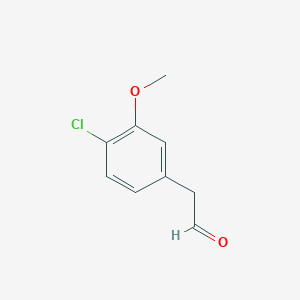

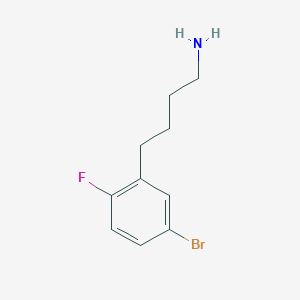
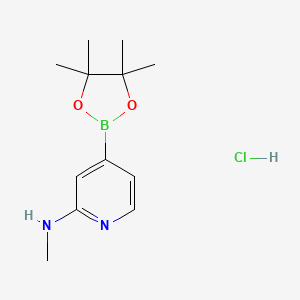
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
